2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride is a chemical compound characterized by the presence of a pyrrolidinone ring and a benzothiazine moiety. Its molecular formula is , and it has a molecular weight of approximately 304.84 g/mol. The compound features a 4,4-dimethyl-4H-1,3-benzothiazine group attached to the nitrogen of the pyrrolidinone, which contributes to its unique properties and potential biological activities .
Research indicates that compounds similar to 2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride may exhibit significant biological activities. These include:
The synthesis of 2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride typically involves multi-step organic reactions:
The compound has potential applications in various fields:
Interaction studies are crucial for understanding the pharmacodynamics of 2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride. Preliminary studies suggest that it may interact with specific biological targets such as:
Several compounds share structural features with 2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methylpyridine | C6H7N | Contains a pyridine ring; used in synthesis and as a solvent. |
| N-Methylpyrrolidone | C5H9NO | A widely used solvent; exhibits high polarity and solvating ability. |
| Benzothiazole derivatives | Varies | Known for diverse biological activities including antimicrobial properties. |
The uniqueness of 2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride lies in its specific combination of a pyrrolidinone ring and a substituted benzothiazine structure. This combination may confer distinct pharmacological properties that are not present in simpler analogs or related compounds.
The 1,3-benzothiazine core in this compound consists of a fused benzene and thiazine ring system. X-ray diffraction data from analogous benzothiazine derivatives show the thiazine ring adopts a boat conformation, with the sulfur atom and N-methyl group occupying axial positions. This geometry minimizes steric repulsion between the 4,4-dimethyl groups and the benzothiazine aromatic system, creating a dihedral angle of 19.52° between the benzene and tolyl rings in related structures.
DFT calculations using the B3LYP functional demonstrate excellent agreement with crystallographic data for bond lengths in the thiazine ring. Key parameters include:
| Bond Type | Experimental (Å) | B3LYP/6-31G(d) (Å) |
|---|---|---|
| S1-C2 | 1.78 | 1.76 |
| N3-C4 | 1.42 | 1.40 |
| C7-S1 | 1.65 | 1.63 |
The optimized geometry shows electron density redistribution at the N3-C4 bond, with partial double-bond character (1.40 Å) facilitating conjugation across the thiazine ring. Substituent positioning at C8 of the benzothiazine core, as seen in this compound, increases molar absorptivity by 18% compared to C6-substituted analogs due to enhanced π-π* transitions.
The 2-pyrrolidinone moiety adopts two primary conformations in solution:
Solid-state NMR and X-ray data indicate the hydrochloride salt preferentially stabilizes the envelope conformation through ionic interactions between the protonated nitrogen and chloride counterion. DFT calculations at the PBE0/def2-TZVP level reveal a 2.1 kcal/mol energy difference between conformers, with the envelope form exhibiting:
The metastable twist conformation shows increased C=O bond polarization (0.12 e⁻ charge transfer) but suffers from torsional strain in the N-CH₂-benzothiazine linkage, as evidenced by a 15° deviation from ideal sp³ hybridization.
The 4,4-dimethyl groups on the benzothiazine core induce significant non-planarity through three mechanisms:
Comparative analysis of methyl-substituted derivatives shows:
| Substituent Pattern | Dihedral Angle (°) | Torsional Strain (kcal/mol) |
|---|---|---|
| 4,4-Dimethyl | 22.3 | 8.3 |
| 4-Methyl | 19.5 | 5.1 |
| Unsubstituted | 9.8 | 1.2 |
The geminal dimethyl configuration at C4 creates a 14.5° twist between the benzothiazine and pyrrolidinone planes, as confirmed by single-crystal XRD of analogous compounds. This distortion reduces π-orbital overlap by 23% compared to unsubstituted derivatives, as quantified through time-dependent DFT calculations of electronic transitions.